molecular formula C12H17NO B1300979 1-(Pyridin-2-yl)heptan-1-one CAS No. 60975-82-8

1-(Pyridin-2-yl)heptan-1-one

Cat. No.: B1300979
CAS No.: 60975-82-8
M. Wt: 191.27 g/mol
InChI Key: RDLKKRWBZLFOAU-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)heptan-1-one is an organic compound with the molecular formula C12H17NO. . The compound features a pyridine ring attached to a heptanone chain, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridin-2-yl)heptan-1-one can be synthesized through several methods. One common synthetic route involves the reaction of 2-cyanopyridine with heptylmagnesium bromide. This reaction typically requires anhydrous conditions and is carried out under an inert atmosphere to prevent moisture from interfering with the reaction . The reaction proceeds as follows:

2-Cyanopyridine+Heptylmagnesium bromideThis compound\text{2-Cyanopyridine} + \text{Heptylmagnesium bromide} \rightarrow \text{this compound} 2-Cyanopyridine+Heptylmagnesium bromide→this compound

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-2-yl)heptan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-yl)heptan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

  • 1-(Pyridin-2-yl)propan-1-one
  • 1-(Pyridin-2-yl)butan-1-one
  • 1-(Pyridin-2-yl)pentan-1-one

Comparison: 1-(Pyridin-2-yl)heptan-1-one is unique due to its longer heptanone chain, which can influence its chemical reactivity and biological activity. Compared to shorter-chain analogs, it may exhibit different solubility, stability, and interaction profiles with biological targets.

Properties

IUPAC Name

1-pyridin-2-ylheptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-2-3-4-5-9-12(14)11-8-6-7-10-13-11/h6-8,10H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLKKRWBZLFOAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30365053
Record name 1-(pyridin-2-yl)heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60975-82-8
Record name 1-(pyridin-2-yl)heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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